molecular formula C21H15ClF3N3O3S B4995582 Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B4995582
M. Wt: 481.9 g/mol
InChI Key: NCXVDSGXUJBAEW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of these intermediates with the benzoate ester. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Coupling Reactions: The final step involves coupling the pyrimidine intermediate with the benzoate ester using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate: shares similarities with other compounds containing pyrimidine rings and trifluoromethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-3-[[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O3S/c1-31-19(30)13-7-8-14(22)16(9-13)26-18(29)11-32-20-27-15(12-5-3-2-4-6-12)10-17(28-20)21(23,24)25/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVDSGXUJBAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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